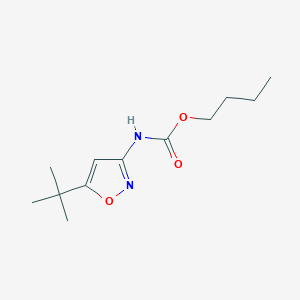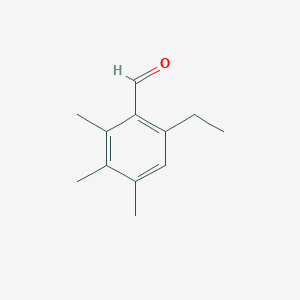![molecular formula C9H12Cl2N2O4 B14380932 1-{[Bis(2-chloroethyl)carbamoyl]oxy}pyrrolidine-2,5-dione CAS No. 88692-23-3](/img/structure/B14380932.png)
1-{[Bis(2-chloroethyl)carbamoyl]oxy}pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[Bis(2-chloroethyl)carbamoyl]oxy}pyrrolidine-2,5-dione is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring and bis(2-chloroethyl)carbamoyl groups
Méthodes De Préparation
The synthesis of 1-{[Bis(2-chloroethyl)carbamoyl]oxy}pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with bis(2-chloroethyl)carbamoyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a base to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
1-{[Bis(2-chloroethyl)carbamoyl]oxy}pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.
Substitution: The bis(2-chloroethyl)carbamoyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-{[Bis(2-chloroethyl)carbamoyl]oxy}pyrrolidine-2,5-dione has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-{[Bis(2-chloroethyl)carbamoyl]oxy}pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The bis(2-chloroethyl)carbamoyl groups are known to form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The pyrrolidine ring contributes to the compound’s stability and reactivity, enhancing its overall efficacy .
Comparaison Avec Des Composés Similaires
1-{[Bis(2-chloroethyl)carbamoyl]oxy}pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
1-{[Bis(2-chloroethyl)carbamoyl]oxy}pyrrolidine-2-one: This compound has a similar structure but lacks the additional carbonyl group at the 5-position.
This compound derivatives: Various derivatives with different substituents on the pyrrolidine ring or the bis(2-chloroethyl)carbamoyl groups have been synthesized and studied for their unique properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
88692-23-3 |
|---|---|
Formule moléculaire |
C9H12Cl2N2O4 |
Poids moléculaire |
283.11 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) N,N-bis(2-chloroethyl)carbamate |
InChI |
InChI=1S/C9H12Cl2N2O4/c10-3-5-12(6-4-11)9(16)17-13-7(14)1-2-8(13)15/h1-6H2 |
Clé InChI |
JZVQQKRZNVIBIB-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Chloro-3-nitrobenzene-1-sulfonyl)amino]ethane-1-sulfonic acid](/img/structure/B14380850.png)
![2,4-Dinitrobenzoic acid;spiro[11.12]tetracosan-24-ol](/img/structure/B14380855.png)
![Methyl 3-[(benzyloxy)amino]-2,2-dimethylbutanoate](/img/structure/B14380858.png)
![3-[(2-Hydroxyethyl)(methyl)arsanyl]propanenitrile](/img/structure/B14380863.png)
![Ethyl 2-methyl-2-[(2-methylquinolin-8-yl)oxy]propanoate](/img/structure/B14380865.png)

![6-Ethoxy-8-oxabicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14380879.png)
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14380881.png)
![4-{[2-(2-Chlorophenyl)-2-methyl-1,3-dioxolan-4-yl]methyl}morpholine](/img/structure/B14380893.png)

![4-[4-(Methanesulfonyl)phenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14380898.png)

![N-[(4-Bromophenyl)sulfanyl]-4-(trifluoromethyl)aniline](/img/structure/B14380902.png)
![N-[Bis(benzyloxy)phosphoryl]-L-valyl-L-phenylalaninamide](/img/structure/B14380915.png)
